(S)-MCPG sodium salt, or (S)-α-Methyl-4-carboxyphenylglycine sodium salt, is a water-soluble compound that serves as a non-selective antagonist for group I and II metabotropic glutamate receptors. This compound is particularly significant in neuropharmacology due to its role in modulating glutamatergic signaling, which is crucial for various neurological processes and conditions. The sodium salt form enhances its solubility, making it more suitable for laboratory applications and research.
(S)-MCPG sodium salt is synthesized through chemical processes and is available from various suppliers, including Tocris, Hello Bio, and R&D Systems. It is predominantly used in scientific research settings to explore the functions of metabotropic glutamate receptors in the central nervous system.
(S)-MCPG sodium salt is classified as a metabotropic glutamate receptor antagonist. It specifically targets group I and group II metabotropic glutamate receptors, which are involved in neurotransmission and synaptic plasticity. This classification highlights its importance in studying excitatory neurotransmission and related disorders.
The synthesis of (S)-MCPG sodium salt typically involves the following steps:
The molecular weight of (S)-MCPG sodium salt is approximately 253.16 g/mol, with a chemical formula of C₁₀H₉NNa₂O₄. The synthesis process must be carefully controlled to prevent degradation and ensure that the desired enantiomer is obtained.
(S)-MCPG sodium salt has a distinct molecular structure characterized by:
(S)-MCPG sodium salt participates in various chemical reactions primarily related to its role as a receptor antagonist:
The antagonist properties allow for the exploration of receptor-mediated signaling pathways in experimental settings, particularly in studies involving long-term potentiation and synaptic plasticity.
The mechanism of action of (S)-MCPG sodium salt involves:
Research indicates that the effective concentration for significant antagonistic activity typically reaches steady-state within 10 minutes of infusion into biological systems .
(S)-MCPG sodium salt has several scientific uses:
(S)-MCPG sodium salt ((S)-α-Methyl-4-carboxyphenylglycine) is a stereoselective antagonist of metabotropic glutamate receptors (mGluRs), exhibiting primary activity against Group I (mGluR1 and mGluR5) and Group II (mGluR2 and mGluR3) receptors. Its antagonism is characterized by non-competitive kinetics, with an inhibitory concentration (IC₅₀) in the low micromolar range (10–50 µM) across targeted subtypes [2] [8]. Unlike later-generation antagonists (e.g., LY367366 for mGluR1), (S)-MCPG lacks significant affinity for Group III mGluRs (mGluR4/6/7/8), though weak activity at mGluR8 has been documented [8].
Binding studies reveal that (S)-MCPG competes with glutamate at the orthosteric site of Group I/II receptors, disrupting G-protein coupling and downstream signal transduction. This interaction suppresses glutamate-induced phosphoinositide (PI) hydrolysis in Group I receptors and inhibits adenylyl cyclase activity in Group II receptors [2] [6]. Notably, its sodium salt formulation enhances water solubility (>100 mM), facilitating in vitro applications in physiological buffers [8].
Table 1: Receptor Selectivity Profile of (S)-MCPG
mGluR Group | Subtypes Affected | Primary Action | Reported IC₅₀/EC₅₀ |
---|---|---|---|
Group I | mGluR1, mGluR5 | Antagonism | 15–30 µM |
Group II | mGluR2, mGluR3 | Antagonism | 20–50 µM |
Group III | mGluR8 (weak) | Partial antagonism | >100 µM |
The pharmacological activity of MCPG is enantiomer-dependent. (S)-MCPG constitutes the biologically active isomer within the racemic (RS)-MCPG mixture, demonstrating 5–10-fold greater potency in suppressing mGluR-mediated responses [5] [10]. In functional assays measuring PI hydrolysis, (S)-MCPG (EC₅₀: ~15 µM) completely abolishes agonist-induced activity, whereas (RS)-MCPG requires higher concentrations (EC₅₀: 75–100 µM) to achieve equivalent inhibition [5] [10]. This disparity arises from the inert nature of the (R)-enantiomer, which dilutes the efficacy of racemic preparations.
Comparative studies confirm that (S)-MCPG achieves maximal receptor blockade at lower doses than its racemic counterpart. For example, in hippocampal slices, 100 µM (S)-MCPG fully inhibits synaptic depressions induced by Group II agonists like DCG-IV, while (RS)-MCPG requires 500 µM for partial blockade [6]. The molecular weight difference between the enantiomers (209.2 Da for (S)-MCPG vs. 231.18 Da for (RS)-MCPG sodium salt) further influences equimolar dosing in experimental settings [2] [10].
Table 2: Enantiomeric Comparison of MCPG Efficacy
Parameter | (S)-MCPG | (RS)-MCPG | Experimental Model |
---|---|---|---|
Molecular Weight | 209.2 Da | 231.18 Da (Na salt) | Chemical analysis |
Inhibition of PI hydrolysis | EC₅₀: 15 µM | EC₅₀: 75 µM | Cortical neuron assays |
Group II antagonist efficacy | IC₅₀: 20 µM | IC₅₀: 100 µM | Hippocampal slice recordings |
Solubility | 100 mM (in NaOH) | 100 mM (in H₂O) | Reconstitution studies |
The (S)-enantiomer exerts distinct effects on intracellular signaling cascades compared to racemic MCPG. In striatal neurons, (S)-MCPG inhibits intracellular mGluR5-driven pathways, disrupting sustained calcium (Ca²⁺) release from nuclear stores and subsequent phosphorylation of ERK1/2 and Elk-1 [9]. This blockade suppresses activity-regulated cytoskeletal-associated protein (Arc) expression, a gene critical for synaptic plasticity [9]. In contrast, racemic MCPG shows inconsistent effects on these pathways due to interference from the (R)-enantiomer.
Notably, (S)-MCPG’s modulation extends to NMDA receptor-dependent plasticity. While early studies suggested that racemic MCPG blocks long-term depression (LTD) in visual cortex, subsequent research demonstrates that neither enantiomer reliably inhibits NMDA receptor-dependent LTD or LTP in cortical or hippocampal regions [3] [9]. This highlights a key mechanistic distinction: (S)-MCPG selectively antagonizes mGluR-mediated plasticity (e.g., Group I-driven Arc induction) without affecting NMDA receptor primacy in canonical plasticity models.
Table 3: Signaling Pathways Modulated by (S)-MCPG
Signaling Pathway | Effect of (S)-MCPG | Biological Outcome |
---|---|---|
mGluR5 → Nuclear Ca²⁺ release | Inhibition | ↓ ERK1/2 phosphorylation, ↓ Arc expression |
Group I → PI hydrolysis | Competitive antagonism | ↓ IP₃ production, ↓ PKC activation |
Group II → Adenylyl cyclase | Suppression | ↑ cAMP accumulation |
NMDA receptor-dependent LTP | No significant effect | Unaltered synaptic potentiation |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: